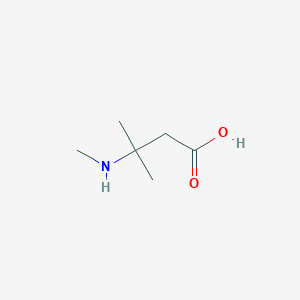

3-Methyl-3-(methylamino)butanoic acid

Description

3-Methyl-3-(methylamino)butanoic acid is a branched-chain amino acid derivative featuring a methylamino group (-NHCH₃) and two methyl substituents on the third carbon of the butanoic acid backbone. For example, its methyl ester form (C₇H₁₅NO₂, MW 145.2) is documented as a neat compound used in laboratory settings . The free acid form would retain the methylamino and methyl groups, likely influencing solubility, reactivity, and biological activity. Similar compounds, such as 3-(methylamino)butanoic acid (C₅H₁₁NO₂, MW 117.15), lack the additional methyl group at the third carbon, highlighting structural distinctions .

Properties

IUPAC Name |

3-methyl-3-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7-3)4-5(8)9/h7H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATUYMNWNNZRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-aminobutanoic acid with methyl iodide under basic conditions. The reaction proceeds as follows:

- Dissolve 3-aminobutanoic acid in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to deprotonate the amino group.

- Introduce methyl iodide to the reaction mixture and allow it to react at room temperature.

- After completion, the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3-(methylamino)butanoic acid may involve more efficient and scalable methods. One such method is the hydroformylation of isobutylene followed by amination. This process involves the following steps:

- Hydroformylation of isobutylene to produce isovaleraldehyde.

- Amination of isovaleraldehyde with methylamine to yield 3-Methyl-3-(methylamino)butanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Results in the formation of substituted derivatives.

Scientific Research Applications

3-Methyl-3-(methylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.

Comparison with Similar Compounds

3-Hydroxy-3-methylbutanoic acid

- Structure: Features a hydroxyl (-OH) group instead of methylamino (-NHCH₃) at the third carbon.

- Properties : Widely studied in metabolic pathways (e.g., ketone body metabolism) and used in fragrance formulations .

- Key Difference: The hydroxyl group enhances polarity, increasing water solubility compared to the methylamino derivative.

3-(Methylamino)butanoic acid

- Properties : Documented as a discontinued laboratory reagent (CAS 294874-99-0), suggesting niche applications in peptide synthesis .

Substituted Butanoic Acids

3-Methyl-2-phenylbutanoic acid

- Structure : Phenyl group at C2 and methyl at C3.

- Properties: Used in asymmetric synthesis; enantiomers like (R)-3-methyl-2-phenylbutanoic acid are key chiral building blocks .

3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid

- Structure : Bulky trifluoromethylphenyl group at C3.

3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid

- Structure : Thiophene ring at C3.

- Properties : A heterocyclic derivative (CAS 1508152-51-9) used in pharmaceutical intermediate synthesis .

Amino Acid Derivatives

Sarcosine (2-(Methylamino)acetic acid)

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

- Structure: Protected amino group (Cbz) and esterified carboxylic acid.

- Properties : Intermediate in peptide synthesis (CAS 128182-82-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.